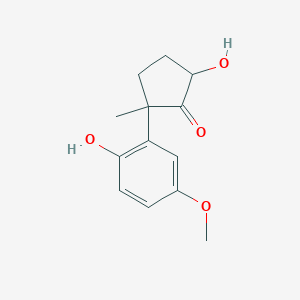![molecular formula C14H15NO3S B14599500 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-16-6](/img/structure/B14599500.png)
2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a pyridine ring substituted with a methanesulfonyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-ethylphenylmethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Propylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Butylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
Uniqueness
2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its specific ethyl substitution on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
60264-16-6 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[(2-ethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-2-12-7-3-4-8-13(12)11-19(17,18)14-9-5-6-10-15(14)16/h3-10H,2,11H2,1H3 |
InChI Key |
PCGWVIUEURKYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)









![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
